Glicitin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La glicita tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La glicita ejerce sus efectos a través de varias vías moleculares:

Acción antiinflamatoria: La glicita inhibe la vía de señalización NF-κB, reduciendo la producción de citoquinas proinflamatorias como TNF-α, IL-1β e IL-6.

Acción antioxidante: La glicita elimina los radicales libres, protegiendo así las células del estrés oxidativo.

Acción estrogénica: La glicita se une a los receptores de estrógenos, imitando los efectos del estrógeno y proporcionando beneficios como la salud ósea y la protección cardiovascular.

Análisis Bioquímico

Biochemical Properties

Glycitin interacts with various biomolecules in the body. It has been found to promote human dermal fibroblast cell proliferation and migration via TGF‐β signaling . This suggests that Glycitin may interact with TGF‐β, a protein that controls proliferation, cellular differentiation, and other functions in most cells.

Cellular Effects

Glycitin has significant effects on various types of cells and cellular processes. For instance, it has been found to promote human dermal fibroblast cell proliferation and migration . In addition, Glycitin treatment produces anti-photoaging effects such as collagen type I and collagen type III increase at both the mRNA and protein levels .

Molecular Mechanism

The molecular mechanism of Glycitin involves its transformation into glycitein by human intestinal flora through the action of beta-glucosidases . Glycitein then exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Glycitin can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that the effects of Glycitin may change over time as it is metabolized into different compounds.

Metabolic Pathways

Glycitin is involved in the metabolic pathway where it is transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that Glycitin interacts with beta-glucosidases, an enzyme involved in the metabolism of glycosides.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La glicita se puede sintetizar a través de la glicosilación de la glicíteina. El proceso implica la reacción de la glicíteina con glucosa en presencia de una enzima glicosiltransferasa. Esta reacción enzimática asegura la unión de la molécula de glucosa a la glicíteina, formando glicita .

Métodos de producción industrial: En entornos industriales, la glicita se extrae típicamente de la soja. El proceso de extracción implica varios pasos:

Procesamiento de la soja: La soja se limpia y se descascara primero.

Extracción: Los isoflavonoides, incluida la glicita, se extraen utilizando disolventes como el etanol o el metanol.

Purificación: El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para aislar la glicita.

Análisis De Reacciones Químicas

Tipos de reacciones: La glicita sufre varios tipos de reacciones químicas, incluyendo:

Hidrólisis: La glicita puede ser hidrolizada por beta-glucosidasas para producir glicíteina y glucosa.

Oxidación: La glicita puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.

Reducción: Las reacciones de reducción pueden convertir la glicita en sus formas reducidas.

Reactivos y condiciones comunes:

Hidrólisis: Las beta-glucosidasas se utilizan comúnmente para la hidrólisis de la glicita.

Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el borohidruro de sodio.

Productos principales formados:

Hidrólisis: Glicíteina y glucosa.

Oxidación: Varios derivados oxidados de la glicita.

Reducción: Formas reducidas de glicita.

Comparación Con Compuestos Similares

La glicita es uno de los varios isoflavonoides que se encuentran en la soja. Otros compuestos similares incluyen:

Genistina: Otro isoflavonoide glucósido que se encuentra en la soja.

Daidzina: La forma glucósido de la daidzeína, conocida por sus efectos antiinflamatorios y antioxidantes.

Glicíteina: La forma aglicona de la glicita, que se produce mediante la hidrólisis de la glicita.

Singularidad de la glicita: La glicita es única debido a su glicosilación específica, que mejora su solubilidad y biodisponibilidad en comparación con su forma aglicona, la glicíteina . Esta glicosilación también permite que la glicita se absorba y se utilice más fácilmente por el cuerpo, proporcionando una gama de beneficios para la salud .

Propiedades

IUPAC Name |

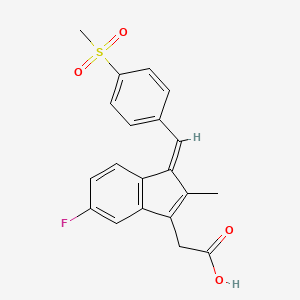

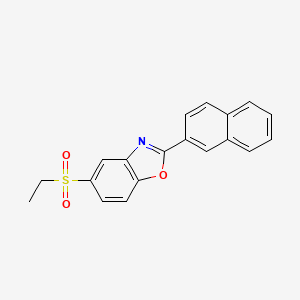

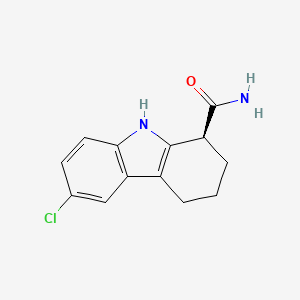

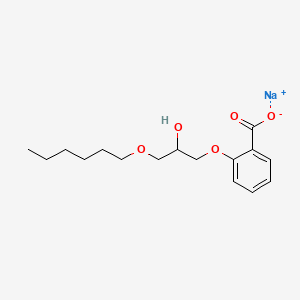

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193227 | |

| Record name | Glycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40246-10-4 | |

| Record name | Glycitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glycitin exerts its anticancer effect on human lung cancer cells (A549) through the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and inhibition of the PI3K/AKT signaling pathway []. It also inhibits the migration and invasion of these cells []. In dermal fibroblasts, glycitin promotes cell proliferation and migration, induces collagen synthesis, and increases transforming growth factor-beta (TGF-β) expression, leading to the phosphorylation of Smad2 and Smad3 and ultimately protecting skin cells from aging [].

A: Glycitin, also known as 4′-hydroxy-6-methoxyisoflavone-7-D-glucoside, has the molecular formula C22H22O10 and a molecular weight of 446.4 g/mol []. Spectroscopic data, including mass and nuclear magnetic resonance (NMR) spectral analyses, were used to confirm the structure of its derivative, 3′-hydroxyglycitin []. Further spectroscopic details for glycitin itself can be found in published literature.

A: Glycitin, along with other isoflavones like daidzin and genistin, can be extracted from soybean using various solvents and analyzed with HPLC. [, ] The stability of glycitin is influenced by factors like temperature and the presence of deoxidants and desiccants. [] It is less thermally stable than daidzin and genistin. [] Specific applications under various conditions need further investigation.

ANone: Glycitin itself is not typically considered a catalyst and doesn't have well-defined catalytic properties. Its applications stem from its biological activity rather than catalytic function.

A: While computational studies on glycitin are limited, molecular docking was used to confirm the affinity of glycitin with a predicted target related to lipid metabolism, suggesting potential for future research in this area [].

A: Research shows that the addition of a hydroxyl group to glycitin, forming 3′-hydroxyglycitin, significantly enhances its antioxidant and anti-α-glucosidase activity []. This modification also impacts its stability []. Further SAR studies are needed to fully elucidate the impact of other structural changes.

A: Glycitin's stability is affected by factors like temperature, with higher temperatures leading to degradation. Storage at 4°C with deoxidant and desiccant showed the highest residual levels of glycitin in steamed black soybeans and koji []. Formulation strategies to improve stability and bioavailability need further exploration.

A: While information on the specific ADME properties of glycitin is limited, it is known that isoflavone glycosides, including glycitin, are metabolized in the human gut by bacterial enzymes, releasing the aglycone form [, ]. More research is needed to fully understand the PK/PD profile of glycitin.

A: In vitro studies show that glycitin inhibits the proliferation of lung cancer cells (A549) [], while promoting proliferation and migration of dermal fibroblasts []. In vivo, glycitin, in combination with daidzin, reduced body weight, adipose tissue, blood glucose, and serum HbA1c levels in C57BL/6J mice fed a high-fat diet, suggesting potential anti-obesity and anti-diabetic effects []. No clinical trials on glycitin have been reported yet.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

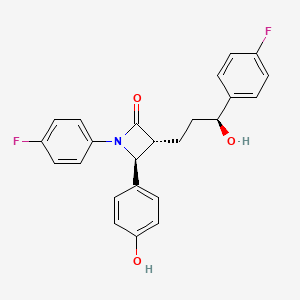

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)